molecular formula C16H18N2O3S B11786640 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)aceticacid

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)aceticacid

Cat. No.: B11786640
M. Wt: 318.4 g/mol
InChI Key: RNSHGPREIQLJIS-UHFFFAOYSA-N
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Description

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Substitution: The trimethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-acetamido-4-(2,4,5-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C16H18N2O3S/c1-8-5-10(3)12(6-9(8)2)15-13(7-14(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19)

InChI Key

RNSHGPREIQLJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C

Origin of Product

United States

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